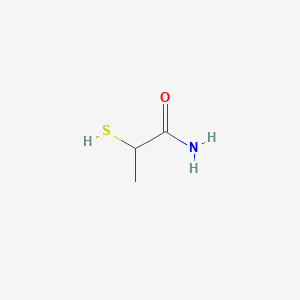

2-Mercaptopropanamide

Description

Properties

IUPAC Name |

2-sulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-2(6)3(4)5/h2,6H,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVCFUMMUNSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Mercaptopropionic Acid Derivatives

A common approach involves starting from 2-mercaptopropionic acid or its esters, followed by amidation to form 2-mercaptopropanamide.

Example: Continuous flow amidation of 3-mercaptopropionic acid to 3-mercaptopropanamide

A study using intensified continuous flow technology demonstrated the conversion of 3-mercaptopropionic acid to 3-mercaptopropanamide with a 68% isolated yield and 87% purity. The reaction involved ammonia treatment under controlled temperature and residence time, enabling efficient scale-up and process intensification (Table 1).

Parameter Condition Result Temperature 50 °C Optimal amidation Residence time 60 min Efficient conversion Yield 68% Isolated product Purity 87% Confirmed by NMR -

$$

\text{3-Mercaptopropionic acid} + \text{NH}_3 \rightarrow \text{3-Mercaptopropanamide}

$$This method emphasizes mild reaction conditions and continuous processing for scalability.

Preparation via Halogenated Precursors and Thiol Substitution

Another approach involves halogenated propionic acid derivatives undergoing nucleophilic substitution with sulfur nucleophiles:

- Patent CN1931836A describes a multi-step process starting from 2-chloropropionic acid sodium salt reacting with sulfothiorine to form sodium 2-mercaptopropionate. Subsequent acidification and reduction with zinc powder yield 2-mercaptopropionic acid, which can be amidated to 2-mercaptopropanamide. Key steps include refluxing at 100-110 °C and extraction with toluene to isolate the product.

| Step | Conditions | Outcome |

|---|---|---|

| Halogen substitution | 2-chloropropionic acid + sulfothiorine | Sodium 2-mercaptopropionate formed |

| Acidification | Acid added, reflux at 70-75 °C for 1 h, then 100-110 °C for 3 h | 2-Mercaptopropionic acid generated |

| Reduction | Zinc powder at 30 °C, then 75 °C for 0.5 h | Dithio dipropyl acid reduced to mercaptopropionic acid |

| Extraction & distillation | Toluene extraction, vacuum distillation at 101-103 °C | Purified 2-mercaptopropionic acid obtained |

This method is notable for its high yield and ability to reduce byproducts via zinc reduction.

Comparative Summary Table of Preparation Methods

*Yield approximated based on patent data.

Analytical Characterization and Purity

NMR Spectroscopy: 1H-NMR and 13C-NMR are routinely used to confirm chemical structure and purity. For example, 3-mercaptopropanamide shows characteristic proton signals at δ 2.31 and 2.58 ppm for methylene groups and amide protons at δ 6.82 and 7.30 ppm.

Purity Assessment: Purity is typically assessed by NMR integration and chromatographic methods, with reported purities ranging from 87% to 90% in optimized methods.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-mercapto- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The amide group can be reduced to form amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides

Reduction: Amines

Substitution: Thioethers

Scientific Research Applications

Propanamide, 2-mercapto- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propanamide, 2-mercapto- involves its interaction with molecular targets through its thiol and amide groups. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Mercaptopyrimidine

- Structure : A heterocyclic compound with a pyrimidine ring and a thiol group.

- Molecular Formula : C₄H₄N₂S; Molecular Weight : 112.15 g/mol .

- Key Properties : Higher melting point (230°C, decomposition) compared to 2-mercaptopropanamide, likely due to aromatic stabilization.

- Applications : Used as a ligand in coordination chemistry and in nucleoside analog synthesis .

Mercaptosuccinic Acid

3-Mercapto-N-(2-mercaptoethyl)propanamide

N-(2-Amino-2-oxoethyl)-2-mercaptopropanamide

- Structure: 2-Mercaptopropanamide derivative with an amino-oxoethyl substituent.

- Molecular Formula : C₅H₁₀N₂O₂S; Molecular Weight : 162.21 g/mol .

- Key Properties : Higher polarity (PSA = 115.47 Ų) due to the amide and urea-like groups; boiling point of 445.9°C .

Data Tables

Table 1: Physicochemical Properties of 2-Mercaptopropanamide and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Mercaptopropanamide* | C₃H₇NOS | 105.16 | Not reported | Thiol, amide |

| 2-Mercaptopyrimidine | C₄H₄N₂S | 112.15 | 230 (dec.) | Thiol, pyrimidine |

| Mercaptosuccinic Acid | C₄H₆O₄S | 150.15 | 154 | Thiol, carboxylic acid |

| 3-Mercapto-N-(2-mercaptoethyl)propanamide | C₅H₁₁NOS₂ | 165.28 | Not reported | Dual thiols, amide |

| N-(2-Amino-2-oxoethyl)-2-mercaptopropanamide | C₅H₁₀N₂O₂S | 162.21 | Not reported | Thiol, amide, urea-like |

*Estimated values based on structural analogs.

Detailed Research Findings

- 2-Mercaptopyrimidine : Used in coordination complexes with transition metals (e.g., platinum), showing antitumor activity in preclinical models .

- Mercaptosuccinic Acid : Demonstrated efficacy in inhibiting glutathione reductase, a target in parasitic infections .

- N-(2-Amino-2-oxoethyl)-2-mercaptopropanamide: Synthesized and tested in a 1981 study for its effects on hepatic enzymes, suggesting modulatory effects on cytochrome P450 systems .

- 3-Mercapto-N-(2-mercaptoethyl)propanamide : Explored in chelating therapies for mercury poisoning due to high thiol content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.